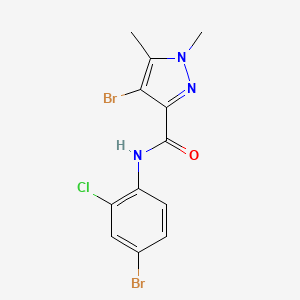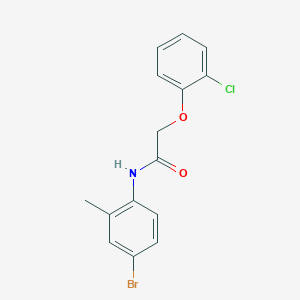![molecular formula C16H19N3O3S2 B3555536 methyl ({5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B3555536.png)
methyl ({5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetate
説明
Methyl ({5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetate, also known as MTTA, is a chemical compound that has been widely used in scientific research. It is a thiadiazole derivative that has shown promising results in various research areas, including cancer therapy, neuroprotection, and antimicrobial activity.
作用機序
The mechanism of action of methyl ({5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the AKT/mTOR pathway. In the brain, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. This compound also inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In the brain, this compound reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. This compound also inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
実験室実験の利点と制限
Methyl ({5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetate has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale synthesis. This compound also exhibits high stability and low toxicity, making it safe to use in vitro and in vivo experiments. However, this compound has some limitations. It is not water-soluble, which can limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of some experiments.
将来の方向性
Methyl ({5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetate has shown promising results in various research areas, and there are several future directions for its use. In cancer therapy, this compound can be further studied for its potential use in combination with other anticancer drugs to enhance their efficacy. In neuroprotection, this compound can be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In antimicrobial activity, this compound can be studied for its potential use in the development of new antibiotics to combat drug-resistant bacteria and fungi.
Conclusion:
This compound is a thiadiazole derivative that has shown promising results in various scientific research areas. It can be synthesized using a simple and efficient method and exhibits high stability and low toxicity. This compound has been found to have anticancer, neuroprotective, and antimicrobial activities. Its mechanism of action is not fully understood but is thought to involve the modulation of various signaling pathways. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the use of this compound in scientific research, including cancer therapy, neuroprotection, and antimicrobial activity.
科学的研究の応用
Methyl ({5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetate has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells, inhibiting angiogenesis, and suppressing metastasis. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has shown promising results as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
特性
IUPAC Name |
methyl 2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-16(2,3)11-7-5-10(6-8-11)13(21)17-14-18-19-15(24-14)23-9-12(20)22-4/h5-8H,9H2,1-4H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJCCKZGADJMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-bromophenoxy)methyl]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3555467.png)
![4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B3555488.png)

![5-chloro-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B3555492.png)
![methyl 5-(anilinocarbonyl)-4-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3555503.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3555505.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B3555508.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzamide](/img/structure/B3555513.png)
![2-{2-[(cyclohexylamino)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B3555515.png)

![N-(2,3-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3555532.png)
![4-tert-butyl-N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3555539.png)
![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3555547.png)